

Spectroscopic Profile of 3-(*m*-Methoxyphenyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(*m*-Methoxyphenyl)propionic acid

Cat. No.: B079885

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(*m*-Methoxyphenyl)propionic acid**, a compound of interest to researchers in drug development and organic synthesis. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-(*m*-Methoxyphenyl)propionic acid**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
11.93	Singlet	-	1H	-COOH
7.27	Triplet	7.5	1H	Ar-H
6.88	Multiplet	-	2H	Ar-H
6.83	Doublet	8.0	1H	Ar-H
3.79	Singlet	-	3H	-OCH ₃
2.99	Triplet	7.0	2H	-CH ₂ -Ar
2.73	Triplet	7.0	2H	-CH ₂ -COOH

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
179.2	C=O
159.9	Ar-C-O
142.0	Ar-C
129.6	Ar-CH
120.7	Ar-CH
114.2	Ar-CH
111.6	Ar-CH
54.9	-OCH ₃
35.5	-CH ₂ -Ar
30.6	-CH ₂ -COOH

Solvent: CDCl₃, Frequency: 150 MHz

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3000-2850	Medium	C-H stretch (Alkyl)
~3030	Weak	C-H stretch (Aromatic)
1710-1700	Strong	C=O stretch (Carboxylic Acid) [1] [2]
1600-1585, 1500-1400	Medium	C=C stretch (Aromatic Ring)
~1250 and ~1040	Strong	C-O stretch (Aryl Ether)
950-910	Medium	O-H bend (Carboxylic Acid)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
180	-	[M] ⁺ (Molecular Ion)
135	100	[M - COOH] ⁺
121	-	[M - CH ₂ COOH] ⁺
107	-	[C ₇ H ₇ O] ⁺
91	-	[C ₇ H ₇] ⁺
77	-	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were acquired on a 600 MHz spectrometer. The sample of **3-(m-Methoxyphenyl)propionic acid** was dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, the solvent peak at $\delta = 77.16$ ppm was used as a reference. Data processing was performed using standard NMR software.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **3-(m-Methoxyphenyl)propionic acid** was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

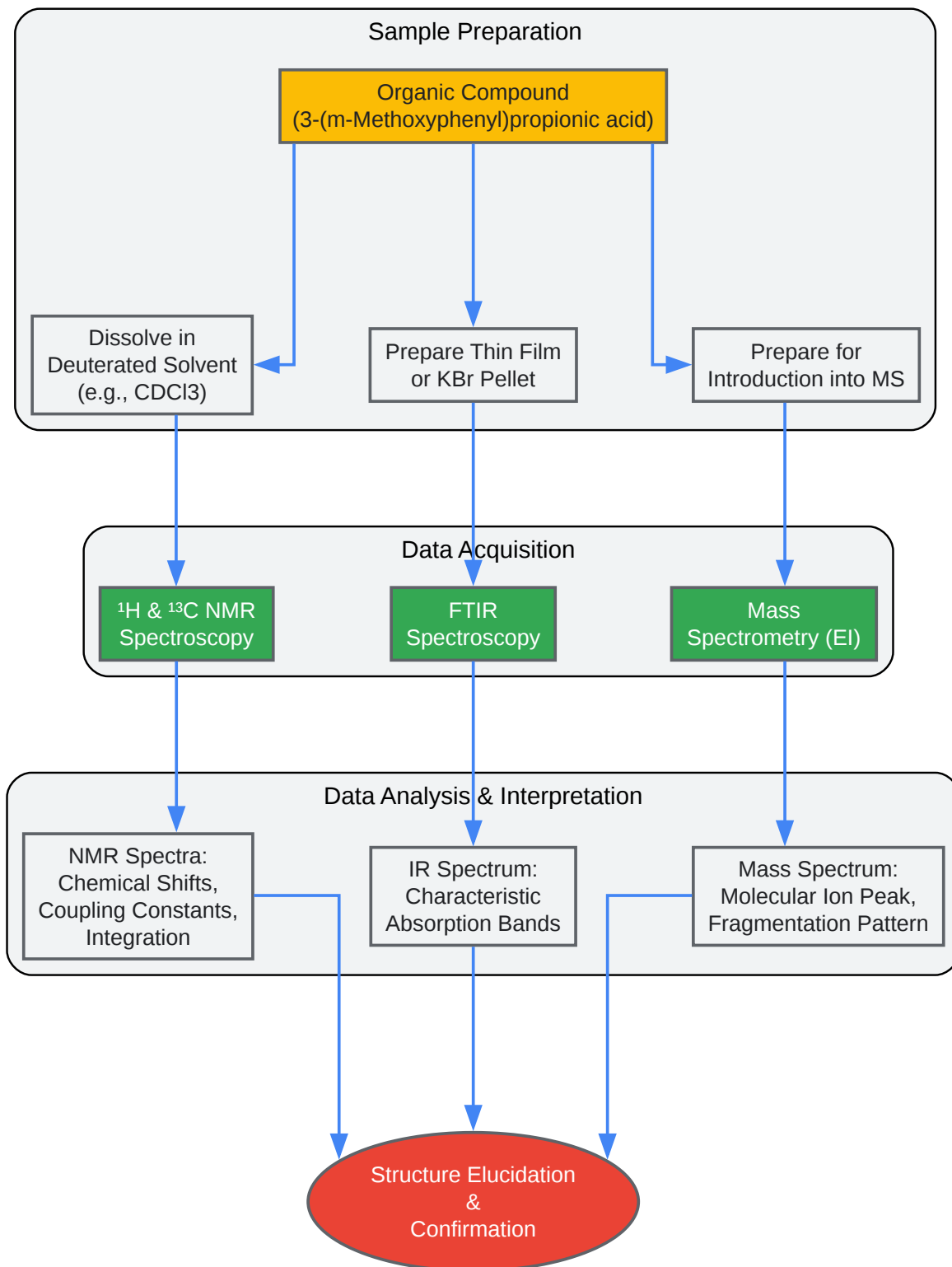
Mass Spectrometry (MS)

Mass spectrometry was performed using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass spectrum was recorded. The data provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of an organic compound like **3-(m-Methoxyphenyl)propionic acid** is depicted below. This process illustrates the logical progression from sample preparation to data analysis and structure elucidation.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. infrared spectrum of propanoic acid $C_3H_6O_2$ CH_3CH_2COOH prominent wavenumbers cm^{-1} detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Propionic Acid IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(m-Methoxyphenyl)propionic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079885#spectroscopic-data-nmr-ir-ms-of-3-m-methoxyphenyl-propionic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com